molecular formula C9H15NOS B14255682 1-Methyl-2-sulfanylideneazonan-4-one CAS No. 178218-31-0

1-Methyl-2-sulfanylideneazonan-4-one

Cat. No.: B14255682
CAS No.: 178218-31-0
M. Wt: 185.29 g/mol
InChI Key: JBLIPUKVEZUTSK-UHFFFAOYSA-N
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Description

1-Methyl-2-sulfanylideneazonan-4-one is a heterocyclic compound with a unique structure that includes a sulfur atom and an azonanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-sulfanylideneazonan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methyl-substituted precursor with a sulfur-containing reagent under acidic or basic conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-sulfanylideneazonan-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

1-Methyl-2-sulfanylideneazonan-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Methyl-2-sulfanylideneazonan-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom plays a crucial role in these interactions, often forming covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    1-Methyl-2-thioxo-4-azabicyclo[3.3.1]nonan-4-one: Similar structure but with a bicyclic ring system.

    1-Methyl-2-thioxo-4-azabicyclo[3.2.1]octan-4-one: Another bicyclic analog with different ring size.

Uniqueness: 1-Methyl-2-sulfanylideneazonan-4-one is unique due to its specific ring structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

CAS No.

178218-31-0

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

1-methyl-2-sulfanylideneazonan-4-one

InChI

InChI=1S/C9H15NOS/c1-10-6-4-2-3-5-8(11)7-9(10)12/h2-7H2,1H3

InChI Key

JBLIPUKVEZUTSK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCCC(=O)CC1=S

Origin of Product

United States

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